![molecular formula C14H13NOS B13060065 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridiniumolate core with a phenyl-2-propenyl sulfanyl substituent, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate typically involves the reaction of pyridine derivatives with phenyl-2-propenyl sulfanyl compounds under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the pyridiniumolate structure. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridiniumolate to its corresponding pyridine derivative.
Substitution: The phenyl-2-propenyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridiniumolates depending on the reagents used.
Scientific Research Applications
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl-2-propenyl sulfanyl group can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Phenyl-2-propenyl)sulfanyl]aniline
- 2-[(3-Phenyl-2-propenyl)sulfanyl]phenylamine
Uniqueness
2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate is unique due to its pyridiniumolate core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-oxido-2-[(E)-3-phenylprop-2-enyl]sulfanylpyridin-1-ium |
InChI |
InChI=1S/C14H13NOS/c16-15-11-5-4-10-14(15)17-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+ |
InChI Key |
UMKMFAFMYLQIMR-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=[N+]2[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid](/img/structure/B13059992.png)
![5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13059995.png)
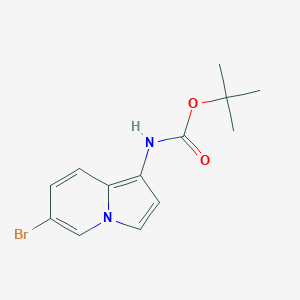
![(([1-(Bromomethyl)cyclopentyl]oxy)methyl)benzene](/img/structure/B13060005.png)
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino cyclopropanecarboxylate](/img/structure/B13060013.png)
![1,1-Dimethylethyl {[(cis)-4-hydroxy-3-piperidinyl]methyl}carbamate](/img/structure/B13060018.png)
![2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060028.png)
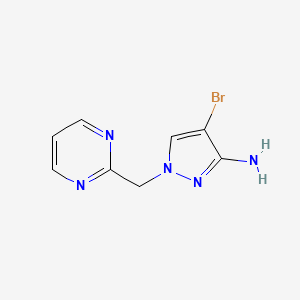
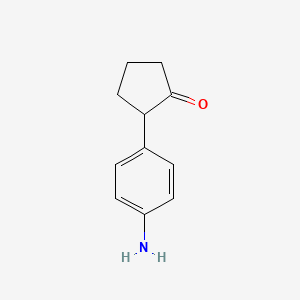
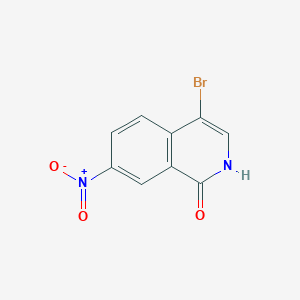
![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)
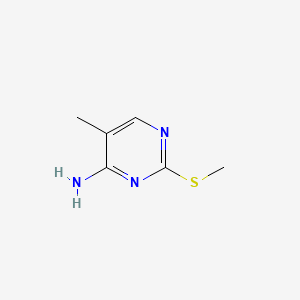
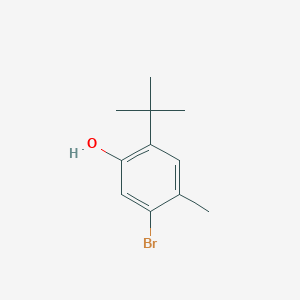
![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminomethanesulfonate](/img/structure/B13060062.png)
